molecular formula C16H20ClN3O3 B12041147 N-(2-(ethylamino)ethyl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride

N-(2-(ethylamino)ethyl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride

Cat. No.: B12041147
M. Wt: 337.80 g/mol
InChI Key: RFBLFPYBVWEPGZ-UHFFFAOYSA-N
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Description

N-[2-(ethylamino)ethyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a pyrroloquinoline core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ethylamino)ethyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes rigorous purification steps to ensure the final product meets the required standards for research and application .

Chemical Reactions Analysis

Types of Reactions

N-[2-(ethylamino)ethyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-[2-(ethylamino)ethyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism by which N-[2-(ethylamino)ethyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(ethylamino)ethyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride is unique due to its specific ethylaminoethyl group and the position of the hydroxyl and oxo groups on the pyrroloquinoline core. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C16H20ClN3O3

Molecular Weight

337.80 g/mol

IUPAC Name

N-[2-(ethylamino)ethyl]-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide;hydrochloride

InChI

InChI=1S/C16H19N3O3.ClH/c1-2-17-7-8-18-15(21)12-14(20)11-5-3-4-10-6-9-19(13(10)11)16(12)22;/h3-5,17,20H,2,6-9H2,1H3,(H,18,21);1H

InChI Key

RFBLFPYBVWEPGZ-UHFFFAOYSA-N

Canonical SMILES

CCNCCNC(=O)C1=C(C2=CC=CC3=C2N(C1=O)CC3)O.Cl

Origin of Product

United States

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